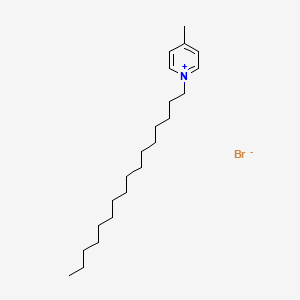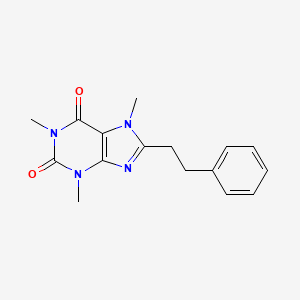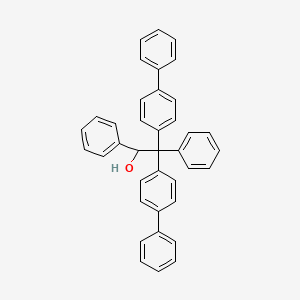
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol typically involves the reaction of benzophenone with phenylmagnesium bromide, followed by the addition of another phenyl group through a Grignard reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol exerts its effects involves interactions with various molecular targets. Its multiple phenyl groups allow it to engage in π-π interactions and hydrogen bonding, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and biological processes, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenylethanol: A simpler analog with fewer phenyl groups.
2,2-Diphenyl-1-picrylhydrazyl: Known for its radical scavenging properties.
Benzophenone: A related compound used in various chemical reactions.
Uniqueness
1,2-Diphenyl-2,2-bis(4-phenylphenyl)ethanol stands out due to its complex structure and the presence of multiple phenyl groups, which enhance its reactivity and potential applications. Its unique properties make it a valuable compound in both fundamental research and practical applications.
Eigenschaften
CAS-Nummer |
5467-25-4 |
|---|---|
Molekularformel |
C38H30O |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
1,2-diphenyl-2,2-bis(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C38H30O/c39-37(33-17-9-3-10-18-33)38(34-19-11-4-12-20-34,35-25-21-31(22-26-35)29-13-5-1-6-14-29)36-27-23-32(24-28-36)30-15-7-2-8-16-30/h1-28,37,39H |
InChI-Schlüssel |
URBRPMRBALAYJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





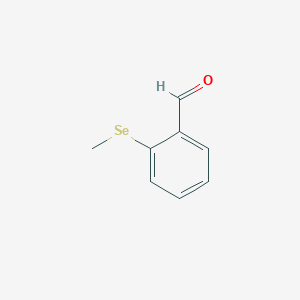
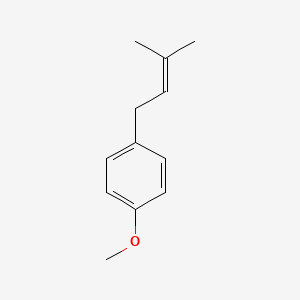

![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
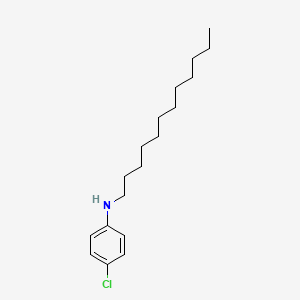
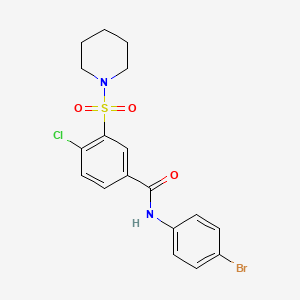

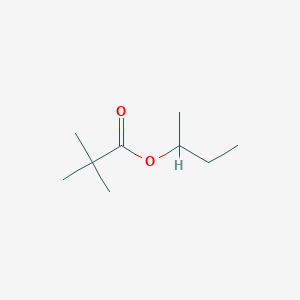
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
